molecular formula C10H12N2 B095991 1-Ethyl-5-methyl-1H-benzo[d]imidazole CAS No. 17582-97-7

1-Ethyl-5-methyl-1H-benzo[d]imidazole

Cat. No.: B095991
CAS No.: 17582-97-7
M. Wt: 160.22 g/mol
InChI Key: BPHPQBJNVMVWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methyl-1H-benzo[d]imidazole (CAS 17582-97-7) is a benzo[d]imidazole derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific alkyl-substituted compound is of significant interest in early-stage pharmaceutical research and chemical synthesis. Scientific studies on closely related analogues highlight the potential research value of this chemical class. Benzo[d]imidazole derivatives are extensively investigated for their antimicrobial properties, showing promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The mechanism of action for such compounds may involve targeting essential bacterial proteins, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases, which are crucial for bacterial cell division and metabolism . Furthermore, a specific derivative, 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2), has demonstrated potent anti-inflammatory effects in preclinical models by inhibiting the NLRP3 inflammasome, a key driver in inflammatory conditions like colitis . This suggests potential research applications for analogous compounds in immunology and inflammation studies. The broader imidazole family is also a recognized source of anticancer agents, with several drugs in clinical use, underscoring the pharmacotherapeutic relevance of this structural motif . Researchers value this compound as a versatile building block for developing novel bioactive molecules and probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-5-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-12-7-11-9-6-8(2)4-5-10(9)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPQBJNVMVWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The most widely reported method involves heating N-ethyl-4-methyl-benzene-1,2-diamine with formic acid at 100–120°C for 6–8 hours. The reaction proceeds via imine formation, followed by cyclodehydration to yield the benzimidazole core.

Example Protocol:

  • Combine N-ethyl-4-methyl-benzene-1,2-diamine (10 mmol) and formic acid (20 mL).

  • Reflux at 110°C for 7 hours under nitrogen.

  • Cool to room temperature, neutralize with aqueous NaOH, and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the product as a white solid (yield: 72–78%).

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.55 (s, 1H, H-4), 7.36–7.15 (m, 6H, aromatic), 5.59 (m, 2H, N-CH2), 4.31 (q, 2H, OCH2), 2.52 (s, 3H, CH3), 1.45 (t, 3H, CH2CH3).

  • MS (ESI): m/z 201.1 [M+H]+.

Transition Metal-Catalyzed Synthesis

Nickel-based catalysts have been employed to accelerate cyclization and improve yields in industrial settings. A continuous flow process using a nickel-doped catalyst bed achieves near-quantitative conversion at 150°C and 5 bar pressure.

Advantages:

  • Higher throughput (up to 90% yield).

  • Reduced reaction time (2–3 hours).

  • Scalability for kilogram-scale production.

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling

A patent by describes the use of palladium-catalyzed cross-coupling to introduce methyl groups at the 5-position. Brominated intermediates are reacted with methylboronic acid under Miyaura conditions.

Example Protocol:

  • Brominate 1-ethyl-1H-benzo[d]imidazole at the 5-position using NBS in DMF.

  • React with methylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (4:1) at 80°C for 12 hours.

  • Isolate via extraction and silica gel chromatography (yield: 65%).

Reductive Alkylation

Ethyl and methyl groups can be introduced sequentially via reductive alkylation of a primary amine intermediate. For example, 5-methyl-1H-benzo[d]imidazole is treated with acetaldehyde and sodium cyanoborohydride in methanol to install the ethyl group.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Purity
Acid-catalyzed cyclization72–78%7 hoursLab-scale>95%
Nickel-catalyzed flow85–90%2–3 hoursIndustrial>98%
Suzuki-Miyaura coupling65%12 hoursLab-scale>90%

The nickel-catalyzed flow method is superior for large-scale synthesis, while acid-catalyzed cyclization remains accessible for routine laboratory use.

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions may yield regioisomers such as 1-ethyl-4-methyl or 1-ethyl-6-methyl derivatives. Using bulky solvents (e.g., tert-butanol) or low temperatures (–20°C) minimizes isomer formation.

Purification Techniques

Silica gel chromatography effectively separates isomers, but industrial processes favor crystallization from ethanol/water mixtures (80:20) to reduce costs .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

1-Ethyl-5-methyl-1H-benzo[d]imidazole and its derivatives have been investigated for their antiviral properties against various viral strains. Research has shown that benzimidazole derivatives can inhibit the replication of viruses such as HIV, hepatitis B and C, enteroviruses, and herpes simplex virus. For instance, certain derivatives demonstrated significant inhibition of HIV reverse transcriptase, with effective concentrations (EC50) ranging from 5.28 to 31.86 µM against primary isolates of HIV-1 . Additionally, compounds derived from benzimidazole have shown promising results against hepatitis C virus, with some exhibiting low IC50 values in the nanomolar range .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Benzimidazole derivatives are known to exhibit broad-spectrum activity against various bacteria and fungi. The structural modifications in this compound enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell growth and survival pathways. The compound's ability to inhibit key enzymes linked to cancer progression makes it a candidate for further development in oncology .

Chemical Reactivity and Synthesis

This compound undergoes various chemical reactions that can be exploited for synthesizing novel compounds. These reactions include:

  • Oxidation : The compound can be oxidized using common oxidizing agents to yield different products.
  • Reduction : It can participate in reduction reactions using reducing agents such as sodium borohydride.
  • Substitution : Functional groups on the benzimidazole ring can be substituted, allowing for the creation of diverse derivatives with tailored properties.

Fluorescent Sensors

Recent studies have highlighted the potential of this compound in the development of fluorescent sensors. Its unique electronic properties enable it to act as a sensitive probe for detecting various analytes. For example, compounds incorporating benzimidazole structures have been utilized in colorimetric and ratiometric fluorescent sensors due to their high sensitivity and rapid response times .

Photophysical Properties

The extended π-conjugated systems involving benzimidazoles exhibit enhanced photoluminescence, making them suitable for applications in optoelectronics and photonics. This characteristic allows for their use in light-emitting devices and other advanced materials .

Antiviral Efficacy Against HIV

A study conducted by Singh et al. synthesized several substituted benzimidazoles as potential reverse transcriptase inhibitors against HIV-1. Among these, specific derivatives showed notable antiviral activity with EC50 values significantly lower than standard treatments, indicating their potential as effective therapeutic agents .

Anticancer Activity Exploration

Research by Ferro et al. focused on synthesizing N-substituted benzimidazoles that exhibited potent anticancer activity across various cell lines. The study reported that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, showcasing their dual action against cancer cells .

Mechanism of Action

The mechanism of action of benzimidazole, 1-ethyl-5-methyl-(8CI) involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Phenylimidazole
  • Structure : Substituted with a phenyl group at N1 instead of ethyl.
  • Reactivity : Reacts with ozone (1:1 molar ratio) to form N-phenylformamide (91% yield) via cleavage of the imidazole ring .
  • Key Difference : The phenyl group enhances π-conjugation but reduces solubility compared to the ethyl group in 1-Ethyl-5-methyl-1H-benzo[d]imidazole.
1-Benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate
  • Structure : Contains a benzyl group at N1 and a carboxylate ester at C3.
  • Properties : Crystallographic studies reveal strong intermolecular interactions (e.g., C–H···π, π–π stacking) due to the planar benzimidazole core .
  • Comparison : The ethyl and methyl groups in this compound likely reduce crystallinity compared to bulkier substituents like benzyl.
Nitro-Substituted Imidazoles (e.g., 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile)
  • Structure : Nitro groups at C5 introduce strong electron-withdrawing effects.
  • Reactivity : Nitro groups decrease electron density, reducing susceptibility to electrophilic attacks (e.g., ozone) compared to alkyl-substituted derivatives .

Reaction Kinetics and Ozonolysis Pathways

Imidazole vs. Pyrazole vs. Pyrrole
Compound Ozone Rate Constant (k, M⁻¹s⁻¹) Key Products
Imidazole 1.7 × 10⁵ (pH 7) Cyanate, formamide, formate
Pyrazole 56 (pH 7) Hydroxypyrazoles, glyoxal
Pyrrole 8.6 × 10⁵ Maleimide, formamide, formate
This compound Estimated lower Likely formamide derivatives via ring cleavage (analogous to 1-phenylimidazole)
  • Mechanistic Insight: Substituents on benzimidazoles influence reaction pathways. However, steric hindrance from substituents may reduce reactivity compared to unsubstituted imidazoles .

Physicochemical Properties

Property This compound 1-Phenylimidazole 1-Benzylimidazole Derivatives
Solubility Moderate (alkyl substituents) Low (aromatic) Low (bulky benzyl)
Melting Point ~150–200°C (estimated) ~100–150°C >200°C (crystalline)
Stability Stable under ambient conditions Oxidizes with O₃ High thermal stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carbonyl compounds under acidic or catalytic conditions. For example, substituent introduction (e.g., ethyl and methyl groups) can be achieved via alkylation or nucleophilic substitution. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux conditions for faster kinetics), and catalysts (e.g., SiO₂ nanoparticles for enhanced efficiency) . Reaction monitoring via TLC and purification via column chromatography are standard. Yield improvements may require stoichiometric control of reagents and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.3 ppm for benzimidazole ring), ethyl group protons (triplet at δ 1.2–1.5 ppm for -CH₂CH₃), and methyl groups (singlet at δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
  • FTIR : Stretching vibrations for C=N (1618–1630 cm⁻¹), aromatic C=C (1492–1500 cm⁻¹), and aliphatic C-H (2925 cm⁻¹ for methyl/ethyl groups) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 208.10 for C₁₀H₁₂N₂) validates molecular formula .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets optimizes geometry and calculates HOMO-LUMO gaps to assess reactivity. Solvent effects are modeled via polarizable continuum models (PCM). Software like Gaussian or ORCA generates electrostatic potential maps to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl, methyl) influence the biological activity of benzimidazole derivatives?

  • Methodological Answer : Substituents modulate lipophilicity (logP), electronic effects, and steric hindrance. For example:

  • Ethyl groups : Enhance membrane permeability via increased hydrophobicity.
  • Methyl groups : Stabilize the benzimidazole ring via electron-donating effects, improving binding to targets like EGFR .
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., EGFR kinase domain). ADMET predictions (SwissADME) assess pharmacokinetic properties .

Q. What catalytic mechanisms enhance the synthesis of benzimidazoles, and how do they compare?

  • Methodological Answer :

  • Homogeneous Catalysis : Pd-based catalysts enable C-H activation for fused benzimidazole systems (e.g., imidazo[2,1-c][1,4]benzodiazepines), offering high regioselectivity but requiring inert conditions .
  • Heterogeneous Catalysis : Nano-SiO₂ provides acidic sites for cyclocondensation, improving yields (~85–90%) and enabling recyclability. Mechanistic studies via in situ FTIR or NMR track intermediate formation .
  • Comparative Efficiency : Heterogeneous catalysts reduce purification steps but may require higher temperatures. Homogeneous systems offer finer control over stereochemistry .

Q. How can DFT resolve contradictions in experimental vs. theoretical vibrational spectra?

  • Methodological Answer : Discrepancies in IR/Raman peaks (e.g., C=N stretching) arise from solvent effects or crystal packing. DFT simulations with explicit solvent models (e.g., water/DMSO) align better with experimental data. Scaling factors (0.96–0.98) adjust for anharmonicity . For solid-state spectra, periodic boundary conditions (PBE functional) model crystal lattice effects .

Methodological Challenges and Solutions

Q. How to address low yields in benzimidazole synthesis?

  • Solution :

  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., reagent ratio, temperature) .

Q. What strategies validate molecular docking results for benzimidazole derivatives?

  • Solution :

  • Cross-validate with experimental IC₅₀ values from enzyme inhibition assays (e.g., EGFR kinase assays).
  • Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
  • Compare binding poses with co-crystallized ligands in PDB structures (e.g., 1M17 for EGFR) .

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